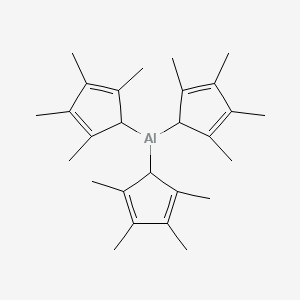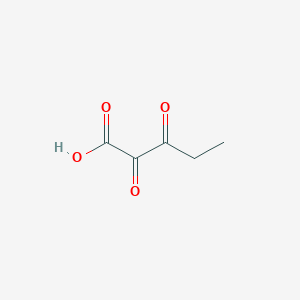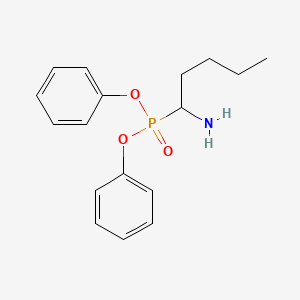
Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-YL)alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane: is a chemical compound with the molecular formula C27H39Al It is an organoaluminum compound, which means it contains aluminum bonded to carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane typically involves the reaction of aluminum trichloride with 2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the aluminum compound from reacting with moisture or oxygen. The reaction mixture is usually stirred at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring and temperature control systems, and ensuring a continuous supply of inert gas to maintain an oxygen-free environment. The purification of the product may involve techniques such as distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.
化学反应分析
Types of Reactions: Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides or other aluminum-containing compounds.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands, such as halides or alkyl groups, can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions may produce new organoaluminum compounds with different ligands.
科学研究应用
Chemistry: In chemistry, Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane is used as a precursor for the synthesis of other organoaluminum compounds. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique structure and reactivity may make it a candidate for research in these fields. For example, it could be explored for its potential use in drug delivery systems or as a component in biomedical materials.
Industry: In industry, the compound may be used in the production of advanced materials, such as polymers or composites. Its reactivity with other compounds can be harnessed to create materials with specific properties, such as increased strength or thermal stability.
作用机制
The mechanism of action of Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane involves its ability to donate and accept electrons through its aluminum center. This allows it to participate in various chemical reactions, such as catalysis or ligand exchange. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the interaction of the aluminum center with other molecules or ions.
相似化合物的比较
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: This compound is similar in structure but contains silicon instead of aluminum.
Tetramethylcyclopentadienyltrimethylsilane: Another similar compound with silicon, used in different applications.
Uniqueness: Tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane is unique due to its aluminum center, which imparts different reactivity and properties compared to its silicon-containing counterparts. This makes it valuable for specific applications where aluminum’s properties are advantageous, such as in catalysis or material synthesis.
属性
| 163122-76-7 | |
分子式 |
C27H39Al |
分子量 |
390.6 g/mol |
IUPAC 名称 |
tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)alumane |
InChI |
InChI=1S/3C9H13.Al/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; |
InChI 键 |
WCCSTGMJUHEVOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C1[Al](C2C(=C(C(=C2C)C)C)C)C3C(=C(C(=C3C)C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



silane](/img/structure/B14263461.png)

![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)

